2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c22-14(9-20-5-6-24-15(20)23)16-8-13-18-17-12-4-3-10(19-21(12)13)11-2-1-7-25-11/h1-4,7H,5-6,8-9H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSAGZPDVGWRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS Number: 1903151-50-7) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.4 g/mol. The structure features an oxazolidinone ring and a triazolo-pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1903151-50-7 |
| Molecular Formula | CHNOS |
| Molecular Weight | 358.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example, compounds similar to the one in focus have shown significant inhibitory effects against c-Met kinase, which is often overexpressed in various cancers. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compound 12e from a related study showed IC values of 1.06 ± 0.16 μM (A549), 1.23 ± 0.18 μM (MCF-7), and 2.73 ± 0.33 μM (HeLa), indicating potent anticancer properties .
The mechanism through which these compounds exert their effects includes:
- Inhibition of Kinases : The compound targets c-Met kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can induce late apoptosis in cancer cells, particularly affecting the cell cycle by causing G0/G1 phase arrest .
Case Studies
- Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that most compounds displayed moderate to high cytotoxicity, with some achieving IC values below 5 μM .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the thiophene and triazole moieties significantly influenced biological activity. This emphasizes the importance of structural optimization in developing more effective anticancer agents .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide to improve yield and purity?
- Methodological Answer : Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for nucleophilic substitution reactions involving the thiophene and triazole moieties .
- Temperature control : Maintain 60–80°C during cyclization steps to minimize side reactions while ensuring triazole ring formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocyclic ring closure .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (>95%) .
- Yield optimization : Adjust stoichiometry of reactants (e.g., 1.2 equivalents of thiophen-2-yl reagent) to compensate for steric hindrance in the pyridazine core .
Q. Which analytical techniques are essential for structural characterization of this compound, and how are they applied?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxazolidinone carbonyl (~170 ppm in ¹³C) and thiophene protons (δ 6.8–7.2 ppm in ¹H) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolo-pyridazine region .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error; fragmentation patterns validate the acetamide and thiophene linkages .
- X-ray crystallography : Resolve bond angles (e.g., 120° for triazole N atoms) and dihedral angles between fused rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- SAR analysis : Compare structural analogs (e.g., replacing thiophene with furan or altering the oxazolidinone substituent) to isolate pharmacophoric contributions .
- Computational modeling : Perform molecular dynamics simulations to assess binding stability in target proteins (e.g., EGFR kinase) and identify false positives from assay artifacts .
Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., PARP-1) on a CM5 chip to measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions to validate SPR data .
- Cryo-EM/X-ray co-crystallization : Resolve binding poses of the compound in complex with targets (e.g., triazolo-pyridazine occupying ATP-binding pockets) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 4.0–7.4) and monitor degradation via LC-MS; half-life <24 hours at pH 7.4 suggests need for prodrug derivatization .
- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., thiophene ring) .
- Formulation optimization : Encapsulate in PEGylated liposomes to enhance plasma stability and bioavailability in vivo .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to analogs with modified heterocyclic cores?
- Methodological Answer :
- Mechanistic insight : Thiophene’s electron-rich π-system enhances target binding affinity, while oxazolidinone improves solubility .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
- ADMET Prediction :
- SwissADME : Predict logP (2.8), topological polar surface area (110 Ų), and blood-brain barrier permeability (low) .
- Protox-II : Estimate toxicity risks (e.g., hepatotoxicity score = 0.72) .
- Docking Software :
- AutoDock Vina : Generate binding poses with ΔG ≤ -9.0 kcal/mol for kinase targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC₅₀ values reported across different studies?
- Methodological Answer :
- Source investigation : Compare assay conditions (e.g., ATP concentration in kinase assays: 10 μM vs. 100 μM can alter IC₅₀ by 10-fold) .
- Batch variability : Test multiple synthetic batches for purity (>98% via HPLC) and confirm stereochemical consistency (CD spectroscopy) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted averages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
